Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 102012-64-6
VCID: VC18839288
InChI: InChI=1S/C20H21NO3/c1-2-24-20(23)18-17(22)13-16(14-9-5-3-6-10-14)21-19(18)15-11-7-4-8-12-15/h3-12,16,18-19,21H,2,13H2,1H3
SMILES:
Molecular Formula: C20H21NO3
Molecular Weight: 323.4 g/mol

Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate

CAS No.: 102012-64-6

Cat. No.: VC18839288

Molecular Formula: C20H21NO3

Molecular Weight: 323.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate - 102012-64-6

Specification

CAS No. 102012-64-6
Molecular Formula C20H21NO3
Molecular Weight 323.4 g/mol
IUPAC Name ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate
Standard InChI InChI=1S/C20H21NO3/c1-2-24-20(23)18-17(22)13-16(14-9-5-3-6-10-14)21-19(18)15-11-7-4-8-12-15/h3-12,16,18-19,21H,2,13H2,1H3
Standard InChI Key WVIOXDTZTOXYGQ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1C(NC(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3

Introduction

Chemical Identity and Basic Properties

Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate (CAS No. 102012-64-6) is a crystalline solid with a molecular weight of 323.4 g/mol. Its IUPAC name, ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate, reflects the substituents on the piperidine backbone. The compound’s Standard InChI key, InChI=1S/C20H21NO3/c1-2-24-20(23)18-17(22)13-16(14-9-5-3-6-10-14)21-19(18)15-11-7-4-8-12-15/h3-12,16,18-19,21H,2,13H2,1H3, encodes its atomic connectivity and stereochemistry.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC20H21NO3\text{C}_{20}\text{H}_{21}\text{NO}_{3}
Molecular Weight323.4 g/mol
CAS Registry Number102012-64-6
Melting Point433 K (159.85°C)
Crystallographic Space GroupMonoclinic, C2/cC2/c

Synthesis and Crystallization

The compound is synthesized via a Mannich condensation reaction involving piperidin-4-one, ethyl acetate, benzaldehyde, and an aliphatic ketone . The reaction proceeds under heating for approximately 16 hours, followed by solvent evaporation and recrystallization from methanol to yield pure crystals (70% yield) . A modified approach reported by Arulraj et al. employs ethanol for recrystallization, achieving high-purity monoclinic crystals suitable for X-ray diffraction analysis .

Disorder in the ethoxycarbonyl group (C32 and C33 atoms) is observed in crystallographic studies, with occupancies refined to 55:45 for major and minor conformers . Restraints on O–C and C–C distances ensure structural consistency during refinement .

Structural Characterization

X-Ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) reveals a chair conformation of the piperidine ring, with the nitrogen atom adopting a pyramidal geometry (bond angles: 108.7°–112.3°) . The phenyl groups at the 2- and 6-positions occupy equatorial orientations, minimizing steric strain . Key bond lengths include:

  • N1–C16=1.472A˚\text{N1–C16} = 1.472 \, \text{Å}

  • C17–O2=1.214A˚\text{C17–O2} = 1.214 \, \text{Å} (oxo group)

  • C18–O3=1.343A˚\text{C18–O3} = 1.343 \, \text{Å} (carboxylate ester)

Table 2: Crystallographic Data

ParameterValue
Crystal SystemMonoclinic
Space GroupC2/cC2/c
Unit Cell Dimensionsa=24.93A˚,b=9.69A˚,c=17.95A˚a = 24.93 \, \text{Å}, \, b = 9.69 \, \text{Å}, \, c = 17.95 \, \text{Å}
Unit Cell Anglesα=90,β=121.5,γ=90\alpha = 90^\circ, \, \beta = 121.5^\circ, \, \gamma = 90^\circ
RR-Factor0.069
wRwR-Factor0.206

Spectroscopic Analysis

Infrared (IR) Spectroscopy

The IR spectrum is expected to show stretching vibrations for:

  • ν(C=O)\nu(\text{C=O}): 1700–1750 cm1^{-1} (ester and oxo groups)

  • ν(N–H)\nu(\text{N–H}): 3300–3500 cm1^{-1} (secondary amine)

Applications in Materials Science

The compound’s rigid, aromatic-rich structure makes it a candidate for:

  • Liquid Crystals: The diphenyl groups and ester functionality could enable mesophase formation.

  • Coordination Polymers: The nitrogen and oxygen atoms may act as ligands for metal ions .

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